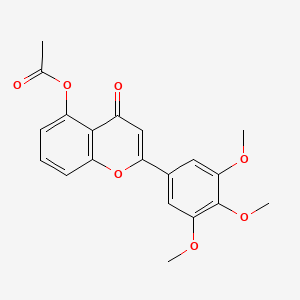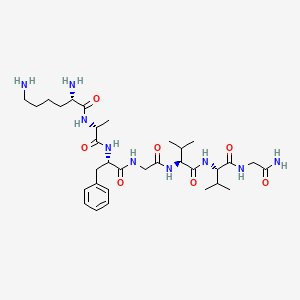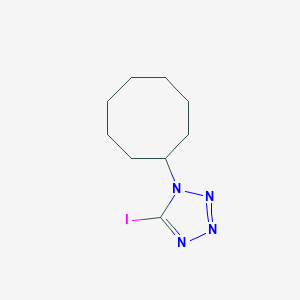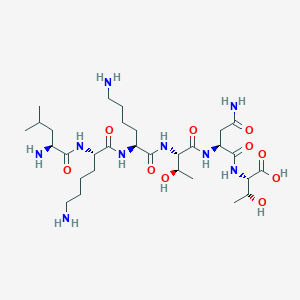
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- is a peptide compound composed of several amino acids, including L-threonine, L-leucine, L-lysine, and L-asparagine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in L-threonine can undergo oxidation to form keto acids.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide bond formation and cleavage, as well as the behavior of amino acid side chains under various conditions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acids in protein function.
Medicine
In medicine, peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the production of bioactive compounds, cosmetics, and as additives in food and feed to enhance nutritional value.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues can interact with negatively charged regions on proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-: Unique due to its specific sequence and combination of amino acids.
L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-: Another peptide with a different sequence and functional properties.
L-Threonine, L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-alanyl-L-lysyl-L-threonyl-L-asparaginyl-: Similar but with variations in the amino acid sequence, leading to different biological activities.
Uniqueness
The uniqueness of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets, stability, and overall biological activity.
Propiedades
Número CAS |
885473-54-1 |
|---|---|
Fórmula molecular |
C30H57N9O10 |
Peso molecular |
703.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N9O10/c1-15(2)13-18(33)25(43)35-19(9-5-7-11-31)26(44)36-20(10-6-8-12-32)27(45)38-23(16(3)40)29(47)37-21(14-22(34)42)28(46)39-24(17(4)41)30(48)49/h15-21,23-24,40-41H,5-14,31-33H2,1-4H3,(H2,34,42)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t16-,17-,18+,19+,20+,21+,23+,24+/m1/s1 |
Clave InChI |
KCUGHISUJCWGCM-YKDNGQIQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
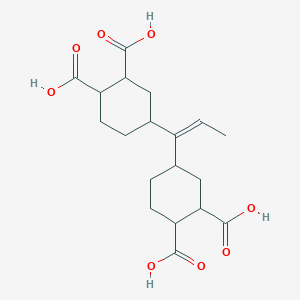
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)


![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
